5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione
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Overview
Description
5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione is a heterocyclic compound that belongs to the pyridocarbazole family. This compound is known for its complex structure and significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential anticancer properties and other therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione typically involves the condensation of 3-amino-1,4-dimethylcarbazole with β-ketoesters. This reaction is followed by cyclization under high-temperature conditions to form the desired pyridocarbazole derivative . Another method involves the conversion of 6H-pyrido[4,3-b]carbazole derivatives through debenzylation and dehydrogenation using palladium on charcoal .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Properties
CAS No. |
80757-40-0 |
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Molecular Formula |
C15H8N2O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
6H-pyrido[3,2-b]carbazole-5,11-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-9-5-3-7-16-12(9)15(19)11-8-4-1-2-6-10(8)17-13(11)14/h1-7,17H |
InChI Key |
IMVMHRLPDFDNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)N=CC=C4 |
Origin of Product |
United States |
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